molecular formula C10H11NO2 B6591817 methyl (E)-3-(3-aminophenyl)acrylate CAS No. 163487-10-3

methyl (E)-3-(3-aminophenyl)acrylate

Cat. No.: B6591817
CAS No.: 163487-10-3
M. Wt: 177.20 g/mol
InChI Key: VCSGRXIKJCLEAN-AATRIKPKSA-N
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Description

Methyl (E)-3-(3-aminophenyl)acrylate is an organic compound that belongs to the class of esters It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-3-(3-aminophenyl)acrylate typically involves the esterification of (E)-3-(3-aminophenyl)acrylic acid with methanol. This reaction is often catalyzed by an acid, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can provide better control over reaction conditions, such as temperature and pressure, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-(3-aminophenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl (E)-3-(3-aminophenyl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl (E)-3-(3-aminophenyl)acrylate exerts its effects depends on the specific application. In biological systems, the amino group can interact with various molecular targets, such as enzymes or receptors, leading to changes in their activity. The acrylate moiety can also participate in reactions with nucleophiles, forming covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

    Methyl (E)-3-(4-aminophenyl)acrylate: Similar structure but with the amino group in the para position.

    Ethyl (E)-3-(3-aminophenyl)acrylate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl (E)-3-(3-nitrophenyl)acrylate: Similar structure but with a nitro group instead of an amino group.

Uniqueness

Methyl (E)-3-(3-aminophenyl)acrylate is unique due to the position of the amino group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional difference can lead to variations in the compound’s chemical and biological properties, making it suitable for specific applications .

Properties

IUPAC Name

methyl (E)-3-(3-aminophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-7H,11H2,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSGRXIKJCLEAN-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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